4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide

Benzothiazole amide Microtubule inhibition SAR analysis

4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide (CAS 895010-73-8, molecular formula C22H16N4O2S) is a synthetic benzothiazole amide derivative whose structure incorporates a 4-cyanobenzamide core, a 6-methoxybenzothiazole ring, and an N-(pyridin-3-ylmethyl) substituent. This compound belongs to a class of heterocyclic amides that is structurally related to known bioactive benzothiazole-based molecules, including the microtubule inhibitor Rosabulin (CAS 501948-05-6), which shares an identical molecular formula and mass.

Molecular Formula C22H16N4O2S
Molecular Weight 400.46
CAS No. 895010-73-8
Cat. No. B2599748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
CAS895010-73-8
Molecular FormulaC22H16N4O2S
Molecular Weight400.46
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C#N
InChIInChI=1S/C22H16N4O2S/c1-28-18-8-9-19-20(11-18)29-22(25-19)26(14-16-3-2-10-24-13-16)21(27)17-6-4-15(12-23)5-7-17/h2-11,13H,14H2,1H3
InChIKeyRAVFWLLVEPRLME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile: 4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide (CAS 895010-73-8)


4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide (CAS 895010-73-8, molecular formula C22H16N4O2S) is a synthetic benzothiazole amide derivative whose structure incorporates a 4-cyanobenzamide core, a 6-methoxybenzothiazole ring, and an N-(pyridin-3-ylmethyl) substituent. This compound belongs to a class of heterocyclic amides that is structurally related to known bioactive benzothiazole-based molecules, including the microtubule inhibitor Rosabulin (CAS 501948-05-6), which shares an identical molecular formula and mass [1]. However, unlike Rosabulin and other related analogs, no primary research articles, patent exemplification data, or authoritative database records providing quantitative biological, physicochemical, or pharmacological profiling data were identified for this specific compound in the current literature landscape.

Why Direct Substitution of 4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide with Close Analogs is Not Evidence-Based


Direct substitution of this compound with other benzothiazole amide analogs, including the molecular-formula-matched Rosabulin (STA-5312, CAS 501948-05-6), even though they share a molecular formula and core scaffold, cannot be rationally justified for scientific procurement or experimental design. For example, Rosabulin is a well-characterized microtubule assembly inhibitor with validated antiproliferative IC50 values ranging from 2.35 to 10.31 µM across multiple cancer cell lines . The target compound, however, features a distinct 6-methoxy regiochemistry and a pyridin-3-ylmethyl N-substituent instead of Rosabulin's N-(pyridin-4-ylmethyl) arrangement. This regioisomeric variation is known to critically alter the three-dimensional conformation, hydrogen-bonding capacity, and target engagement profile of benzothiazole amides, as established by structure-activity relationship (SAR) studies in TRPC3/6 inhibitors [1]. Without matched quantitative head-to-head data, relying on an analog's performance as a proxy for the target compound's behavior introduces scientifically unacceptable uncertainty in any assay or model system.

Quantitative Differentiation Evidence for CAS 895010-73-8: Current Status


Primary Biological Activity or Physicochemical Data Gap Analysis

No quantitative biological activity data (e.g., IC50, EC50, Ki, MIC) or validated physicochemical property measurements (e.g., logP, solubility, metabolic stability) were found in any primary research paper, patent, or authoritative database for the target compound. The most closely related structurally characterized comparator, Rosabulin (STA-5312, CAS 501948-05-6), is a microtubule inhibitor with published IC50 values of 2.35 µM (B16-F10), 7.32 µM (4T1), and 10.31 µM (CT26) in antiproliferative assays, and inhibits tubulin polymerization in vitro . However, the target compound differs from Rosabulin by two structural features: (a) the 6-methoxy substituent on the benzothiazole ring versus Rosabulin's unsubstituted benzothiazole, and (b) the N-(pyridin-3-ylmethyl) substituent versus Rosabulin's N-(pyridin-4-ylmethyl) group. These differences preclude valid cross-extrapolation of Rosabulin's quantitative data to the target compound.

Benzothiazole amide Microtubule inhibition SAR analysis

Regioisomeric SAR Context from Related Benzothiazole Amide Compounds

A study on benzothiazole amide derivatives as TRPC3/6 inhibitors demonstrated that the replacement of the C-6 methoxy substituent with hydrogen, and the replacement of the N-(pyridin-3-ylmethyl) group with an N-(pyridin-4-ylmethyl) group (features differentiating the target compound from Rosabulin) leads to substantial shifts in target selectivity and potency. In this study, compound 1s, a benzothiazole amide with a tetrahydronaphthalene group, exhibited IC50 values of 3.3 ± 0.13 µM for TRPC3 and 4.2 ± 0.1 µM for TRPC6, whereas other analogs with modified R1 substituents showed drastically reduced or inverted activity (agonism vs. antagonism) [1]. While this class-level evidence underscores the sensitivity of benzothiazole amide SAR to regiochemical modifications, it does not provide direct quantitative data for the target compound.

TRPC3/6 inhibition Anti-gastric cancer Structural biology

In Silico Modeling and Physicochemical Property Prediction Gap

No published molecular docking studies, pharmacophore models, or in silico ADMET predictions specifically targeting 4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide were identified. In contrast, related benzothiazole amides have been computationally modeled: the TRPC6 docking analyses of compound 1s revealed that the R1 group conformation determines agonistic vs. antagonistic activity, demonstrating that even subtle structural modifications alter binding pocket interactions and functional outcomes [1]. The absence of comparative docking evidence for the target compound against its closest analogs (e.g., the 5-methoxy regioisomer, the 6-chloro analog, or the N-(pyridin-2-ylmethyl) variant) means that binding pose predictions cannot be made with confidence for target identification or selectivity profiling.

Molecular docking Pharmacophore modeling In silico ADMET

Research Applications for 4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide Based on Structural Inference


Regioisomeric Probe for Benzothiazole Amide Microtubule Pharmacology

Given that the molecular-formula-matched comparator Rosabulin (STA-5312) is a validated microtubule assembly inhibitor , the target compound may serve as a regioisomeric probe to investigate how 6-methoxy substitution and pyridin-3-ylmethyl N-substitution alter tubulin binding kinetics, cytotoxicity profiles, and resistance mechanisms. Direct procurement of this compound enables head-to-head comparative studies with Rosabulin to map the structure-tubulin interaction landscape within the C22H16N4O2S chemical space.

Selectivity Profiling Against TRPC3/6 Ion Channels

The class-level SAR evidence from benzothiazole amide TRPC3/6 inhibitors demonstrates that minor structural modifications can switch a compound from agonist to antagonist [1]. The target compound's unique 6-methoxy and pyridin-3-ylmethyl substitution pattern makes it a candidate for selectivity profiling and functional characterization against TRPC channels, distinct from the tetrahydronaphthalene-substituted analogs previously characterized. Procurement data should include compound identity verification by NMR and HPLC to support reproducible channel pharmacology experiments.

Chemical Biology Starting Point for Novel Target Deconvolution

In the absence of a defined molecular target for this specific compound, purchase can support a chemical biology approach where phenotypic screening (e.g., antiproliferative, antimigratory, or anti-inflammatory assays) is coupled with affinity-based proteomics or thermal proteome profiling to identify its primary cellular targets. The structural features (cyanobenzamide, methoxybenzothiazole, and pyridylmethyl group) suggest potential interactions with diverse protein families, including kinases, GPCRs, and metabolic enzymes, as noted for benzothiazole amides [1]. This application requires rigorous analytical quality control of the procured material.

Quote Request

Request a Quote for 4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.